Cas no 5296-89-9 (1-phenylcyclopentane-1-carboxaMide)

1-phenylcyclopentane-1-carboxaMide structure
5296-89-9 structure
Nome del prodotto:1-phenylcyclopentane-1-carboxaMide
Numero CAS:5296-89-9
MF:C12H15NO
MW:189.253603219986
MDL:MFCD00157681
CID:882109
PubChem ID:97606

1-phenylcyclopentane-1-carboxaMide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-phenylcyclopentane-1-carboxaMide
    • 1-Phenylcyclopentanecarboxamide
    • 1-Phenyl-cyclopentancarbonsaeure-[2-(2-diaethylamino-aethoxy)-aethylester], H
    • 1-Phenyl-cyclopentancarbonsaeureamid
    • 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate hydrochloride(1:1)
    • AC1L3SKM
    • Cyclopentanecarboxylic acid, 1-phenyl-, 2-(2-(diethylamino)ethoxy)ethyl ester, monohydrochloride
    • Diethylaminoethoxyethyl-1-phenyl-1-cyclopentane carboxylate hydrochloride
    • Pentoxyverine hydrochloride
    • SureCN5174918
    • Toclase (TN)
    • AB01319971-02
    • 1-Phenyl-1-cyclopentanecarboxamide
    • NSC 135978
    • AKOS000299267
    • 1-Phenylcyclopentane-1-carboximidic acid
    • HMS1701E11
    • BRN 2257729
    • NSC135978
    • STK863538
    • MFCD00157681
    • 3-09-00-02821 (Beilstein Handbook Reference)
    • NCGC00324061-01
    • 1-Phenyl-cyclopentanecarboxylic acid amide
    • Cyclopentanecarboxamide, 1-phenyl-
    • 5296-89-9
    • DB-375454
    • DTXSID30967430
    • NSC-135978
    • W2VMT9MAU7
    • AJ-292/13327001
    • SCHEMBL42114
    • MDL: MFCD00157681
    • Inchi: InChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14)CopyCopied
    • Chiave InChI: GALNUVTWOQZCFA-LBPRGKRZSA-NCopyCopied
    • Sorrisi: c1ccc(cc1)C2(CCCC2)C(=O)NCopyCopied

Proprietà calcolate

  • Massa esatta: 189.11545
  • Massa monoisotopica: 189.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 212
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.1Ų
  • XLogP3: 2.2

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 374.2±12.0 °C at 760 mmHg
  • Punto di infiammabilità: 180.1°C
  • Indice di rifrazione: 1.567
  • PSA: 43.09

1-phenylcyclopentane-1-carboxaMide Informazioni sulla sicurezza

1-phenylcyclopentane-1-carboxaMide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019125182-250mg
1-Phenylcyclopentanecarboxamide
5296-89-9 95%
250mg
$252.50 2023-09-01
A2B Chem LLC
AG33459-250mg
1-Phenylcyclopentanecarboxamide
5296-89-9 95%
250mg
$227.00 2024-04-19
A2B Chem LLC
AG33459-100mg
1-Phenylcyclopentanecarboxamide
5296-89-9 95%
100mg
$133.00 2024-04-19
Cooke Chemical
LN8004358-1g
5296-89-9 1-Phenylcyclopentane-1-carboxamide
1g
RMB 2576.00 2025-02-20
Apollo Scientific
OR346686-1g
1-Phenyl-cyclopentanecarboxamide
5296-89-9 95+%
1g
£327.00 2023-09-02
Chemenu
CM322673-1g
1-Phenylcyclopentanecarboxamide
5296-89-9 95%
1g
$554 2023-01-19
1PlusChem
1P00DLEB-250mg
1-phenylcyclopentane-1-carboxaMide
5296-89-9 95%
250mg
$283.00 2024-04-30
Crysdot LLC
CD12064688-1g
1-Phenylcyclopentanecarboxamide
5296-89-9 95+%
1g
$587 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536427-1g
1-Phenylcyclopentane-1-carboxamide
5296-89-9 98%
1g
¥4186.00 2024-05-10
Chemenu
CM322673-1g
1-Phenylcyclopentanecarboxamide
5296-89-9 95%
1g
$554 2021-06-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5296-89-9)1-phenylcyclopentane-1-carboxaMide
A1163877
Purezza:99%
Quantità:250mg
Prezzo ($):255.0